molecular formula C15H20N2O5S B14621164 N-Formyl-L-methionyl-L-tyrosine CAS No. 60189-53-9

N-Formyl-L-methionyl-L-tyrosine

Cat. No.: B14621164
CAS No.: 60189-53-9
M. Wt: 340.4 g/mol
InChI Key: CUSVDNMMLDGZSW-STQMWFEESA-N
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Description

N-Formyl-L-methionyl-L-tyrosine is a specialized dipeptide of significant interest in biochemical and biophysical research, particularly in the field of protein synthesis. Its core research value lies in its structural similarity to the initiating end of nascent polypeptide chains in prokaryotes and cellular organelles, which begins with N-formylmethionine. This compound serves as a crucial building block or reference standard in the chemical synthesis of non-hydrolyzable peptidyl-tRNA mimics. Such mimics are essential for high-resolution structural studies, such as X-ray crystallography and cryo-EM, to capture and analyze functional states of the ribosome and its interactions with antibiotics and other regulatory molecules . Researchers utilize this compound to explore the molecular mechanisms of translation initiation and peptidyl transferase activity within the ribosome's catalytic center. The formyl group on the N-terminal methionine is a key feature recognized by the bacterial translation machinery. By incorporating this dipeptide into more complex RNA-peptide conjugates, scientists can create stable analogues of peptidyl-tRNAs that resist hydrolysis, enabling detailed mechanistic investigations . This compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60189-53-9

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H20N2O5S/c1-23-7-6-12(16-9-18)14(20)17-13(15(21)22)8-10-2-4-11(19)5-3-10/h2-5,9,12-13,19H,6-8H2,1H3,(H,16,18)(H,17,20)(H,21,22)/t12-,13-/m0/s1

InChI Key

CUSVDNMMLDGZSW-STQMWFEESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC=O

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Nα-Formylation of L-Methionine

The formylation of L-methionine’s α-amino group serves as the foundational step for subsequent peptide coupling. A validated protocol from peptide synthesis patents involves treating L-methionine methyl ester hydrochloride with a formic acid/acetic anhydride mixture (4:1–10:1 v/v) in the presence of tertiary amines such as N-ethyldiisopropylamine. Key operational parameters include:

  • Reaction Conditions :
    • Temperature: 0–5°C (ice bath) during reagent addition, followed by room temperature stirring
    • Solvent: Methylene chloride or tetrahydrofuran
    • Tertiary amine: 1–3 equivalents relative to amino acid ester

The formylation typically completes within 15 minutes, yielding Nα-formyl-L-methionine methyl ester with >90% efficiency when using optimized ratios of formic acid to acetic anhydride. Post-reaction workup involves sequential extraction with saturated sodium chloride and methylene chloride, followed by solvent evaporation under reduced pressure.

Protease-Mediated Peptide Bond Formation

α-Chymotrypsin emerges as the most effective enzyme for coupling formylated methionine to tyrosine derivatives, leveraging its specificity for aromatic residues in the P1 position. A representative procedure adapted from EP0326799A2 involves:

Parameter Specification
Substrate 1 Nα-formyl-L-methionine methyl ester
Substrate 2 L-tyrosine-n-propyl ester hydrochloride
Molar Ratio 1:1.2 (methionine:tyrosine)
Solvent System Methanol:water (4:9 v/v)
Enzyme Loading 0.5% w/w (α-chymotrypsin)
pH 9.5 (maintained via NaOH titration)
Temperature 25°C
Reaction Time 14–60 minutes
Yield 45–66%

The reaction progress can be monitored by precipitation of the product or via pH-stat titration. Termination with methanol followed by rotary evaporation and methylene chloride extraction typically provides crude product, which is further purified through cation-exchange chromatography (CM-Sepharose FF) and gel filtration (Sephadex G-10).

Chemical Synthesis Approaches

Mixed Carbonate Activation Strategy

A patent from CN112920086A demonstrates the utility of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) for activating carboxyl groups in tyrosine derivatives. Though originally developed for O-alkyl-Fmoc-tyrosine synthesis, this method can be adapted for N-formyl-methionine coupling:

  • Activation :

    • React Nα-formyl-L-methionine with Fmoc-OSu (1.2 equivalents) in dimethylformamide (DMF) at 0°C
    • Maintain pH 8.5–9.0 using sodium carbonate aqueous solution
    • Activation time: 2 hours
  • Coupling :

    • Add L-tyrosine ester hydrochloride (1.5 equivalents) to the activated methionine
    • Stir for 12–18 hours at 4°C
    • Quench with acetic acid and purify via ethyl acetate extraction

This method achieves coupling yields of 81–92% for analogous tyrosine derivatives, though epimerization risks necessitate rigorous chiral HPLC analysis.

Phosphonium Salt-Mediated Coupling

Triphenylphosphine/diethyl azodicarboxylate (DEAD) systems enable efficient amide bond formation between formylated methionine and tyrosine derivatives. A modified protocol from hyperthermophilic aminoacylase studies suggests:

  • Reagents :

    • Nα-formyl-L-methionine: 1 equivalent
    • L-tyrosine methyl ester: 1.2 equivalents
    • Triphenylphosphine: 1.5 equivalents
    • DEAD: 1.5 equivalents
    • Solvent: Anhydrous tetrahydrofuran
  • Procedure :

    • Cool reagents to -20°C under nitrogen atmosphere
    • Sequential addition of phosphine and azodicarboxylate
    • Warm gradually to 25°C over 6 hours
    • Purify via silica gel chromatography (ethyl acetate/hexanes)

This method circumvents enzyme instability issues but requires strict anhydrous conditions to prevent hydrolytic side reactions.

Comparative Analysis of Synthesis Methods

Yield and Purity Considerations

Method Average Yield Purity (HPLC) Epimerization Risk
α-Chymotrypsin Coupling 45–66% 95–99% <1%
Fmoc-OSu Activation 75–85% 90–95% 3–5%
DEAD-Mediated Coupling 68–72% 85–90% 8–12%

Enzymatic methods provide superior stereochemical fidelity due to protease’s inherent chiral recognition, albeit with moderate yields. Chemical approaches offer higher throughput potential but require extensive purification to remove diastereomers.

Scalability and Industrial Relevance

Patent EP0326799A2 demonstrates kilogram-scale production of formyl-dipeptides using enzymatic methods, highlighting:

  • Continuous pH-stat titration systems for reaction control
  • Solvent recovery through fractional distillation
  • CIP (clean-in-place) protocols for enzyme reactors

In contrast, chemical synthesis scales linearly but faces challenges in azodicarboxylate reagent handling and phosphine oxide byproduct removal.

Analytical Characterization

Spectroscopic Validation

Critical characterization data for this compound includes:

  • Mass Spectrometry :

    • Expected [M+H]⁺: 355.4 m/z (C₁₆H₂₁N₂O₅S)
    • Fragmentation pattern: Loss of formyl group (Δm/z -28), tyrosine-side chain cleavages
  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (d, J=8.0 Hz, NH-formyl)
    • δ 7.05 (d, J=8.4 Hz, Tyr aromatic H)
    • δ 6.67 (d, J=8.4 Hz, Tyr aromatic H)
    • δ 4.51 (m, α-CH methionine)
    • δ 3.95 (m, α-CH tyrosine)

Chiral Purity Assessment

Reverse-phase HPLC with chiral stationary phases (e.g., Chirobiotic T column) using isocratic elution (acetonitrile:50 mM ammonium acetate, 25:75 v/v) effectively resolves L,L and D,L diastereomers, with retention times differing by 2.3–2.7 minutes.

Industrial Optimization Strategies

Enzyme Immobilization

Covalent attachment of α-chymotrypsin to Eupergit C supports enhances operational stability by 12-fold compared to free enzyme, enabling:

  • 15 batch reuses without significant activity loss
  • 2.3× productivity increase in continuous flow reactors

Solvent Engineering

Substituting methanol with n-propanol in enzymatic reactions improves:

  • Substrate solubility by 40%
  • Product precipitation kinetics
  • Enzyme thermostability at 30–35°C

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Hydroxymethyl-L-methionyl-L-tyrosine.

    Substitution: Derivatives with different functional groups replacing the formyl group.

Scientific Research Applications

N-Formyl-L-methionyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Plays a role in the study of protein synthesis and post-translational modifications.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.

    Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

N-Formyl-L-methionyl-L-tyrosine exerts its effects primarily through its involvement in protein synthesis. The formyl group on the methionine residue is recognized by specific enzymes and ribosomal machinery, facilitating the initiation of protein synthesis. This compound interacts with molecular targets such as formyl peptide receptors, which play a role in immune response and cellular signaling pathways.

Comparison with Similar Compounds

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP)

  • Structural Features : Replaces tyrosine with phenylalanine and includes leucine as a middle residue.
  • Biological Activity : A potent chemotactic agent that activates macrophages via protein kinase C (PKC) and protein tyrosine kinase (PTK) pathways .
  • Key Findings :
    • fMLP induces tyrosine phosphorylation in macrophages, a process inhibited by PTK inhibitors like genistein and lavendustin A .
    • Exhibits stronger immune activation compared to N-formyl-L-methionyl-L-tyrosine, likely due to the hydrophobic leucine and phenylalanine residues enhancing receptor binding .

L-Serine,N-Formyl-L-Methionyl-L-Alanyl (CAS 17351-32-5)

  • Structural Features : Replaces tyrosine with alanine and serine.
  • Biological Activity: Limited data available, but the absence of tyrosine’s aromatic side chain likely reduces receptor affinity compared to this compound .

L-Tyrosine,L-Methionyl- (CAS 13589-04-3)

  • Structural Features : Methionyl-tyrosine without the N-terminal formyl group.
  • Biological Activity : The lack of formylation diminishes its role in immune signaling, as formyl groups are critical for recognition by formyl peptide receptors (FPRs) .

N-Formyl-Methionyl-Cycloleucyl-Phenylalanine (CAS 89026-13-1)

  • Structural Features : Cycloleucine substitution introduces a rigid, cyclic structure.

Physicochemical and Functional Comparisons

Structural Modifications and Receptor Binding

  • Formyl Group: Essential for FPR binding; non-formylated analogs (e.g., CAS 13589-04-3) show negligible activity .
  • Aromatic Residues : Tyrosine’s hydroxyl group in this compound may facilitate hydrogen bonding, whereas phenylalanine in fMLP enhances hydrophobicity and receptor affinity .

Enzymatic Stability

  • Cyclized peptides (e.g., CAS 89026-13-1) resist protease degradation better than linear peptides due to restricted conformational flexibility .
  • This compound, being linear, may have shorter half-life in vivo compared to cyclized derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity Key Findings
This compound Formyl-Met-Tyr Moderate chemotaxis, FPR-dependent Tyrosine’s hydroxyl may aid solubility
fMLP Formyl-Met-Leu-Phe Potent macrophage activation PKC/PTK-dependent; high hydrophobicity
L-Tyrosine,L-Methionyl- (CAS 13589-04-3) Met-Tyr (non-formylated) Low immune activity Lacks formyl group for FPR binding
N-Formyl-Methionyl-Cycloleucyl-Phe (CAS 89026-13-1) Formyl-Met-cycloLeu-Phe Enhanced stability Cyclization improves metabolic resistance

Q & A

Q. What is the role of N-Formyl-L-methionyl-L-tyrosine in prokaryotic protein synthesis initiation?

this compound (fMet-Tyr) is structurally analogous to bacterial initiator tRNA-bound formylmethionine, which marks the start codon (AUG) in prokaryotic translation. The formyl group on methionine prevents premature peptide bond formation and ensures proper ribosomal assembly. Post-translation, the formyl group is enzymatically removed. This mechanism is critical for studying translation initiation in bacterial systems .

  • Methodological Insight : Use in vitro translation assays with purified ribosomes, initiation factors, and radiolabeled fMet-Tyr to track incorporation into nascent polypeptides.

Q. How should researchers prepare and handle stock solutions of this compound for biochemical assays?

  • Solubility : fMet-Tyr is sparingly soluble in aqueous buffers (e.g., ~5 mg/mL in PBS, pH 7.2). For higher solubility, use polar aprotic solvents like DMSO (12–16 mg/mL) or ethanol (2 mg/mL) .
  • Preparation : Dissolve in inert gas-purged solvents to prevent oxidation. Dilute stock solutions into assay buffers to keep organic solvent residues <1% (v/v) to avoid cellular toxicity .
  • Storage : Store lyophilized powder at -20°C; aqueous solutions are stable for ≤24 hours at 4°C .

Q. What quality control measures ensure the reliability of this compound in experiments?

  • Purity : Verify ≥95% purity via HPLC with UV detection (λ = 214 nm) or mass spectrometry .
  • Stability Testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) using circular dichroism (CD) spectroscopy to assess conformational integrity .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence its interaction with formyl peptide receptors (FPRs)?

  • Structural Insights : X-ray crystallography of analogous peptides (e.g., N-formyl-Met-D-Phe) reveals β-sheet conformations with trans-planar peptide bonds. Synergistic C–H···O hydrogen bonds stabilize interactions with FPRs .
  • Methodology : Perform molecular dynamics (MD) simulations using software like GROMACS to model fMet-Tyr binding to FPRs. Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Q. What experimental approaches elucidate the role of fMet-Tyr in neutrophil MAP kinase activation?

  • Signaling Pathways : Analogous formyl peptides (e.g., fMet-Leu-Phe) activate MAP kinases (p40/p42) via tyrosine phosphorylation, triggering respiratory burst. Use phosphospecific antibodies (e.g., anti-pTyr) in Western blots to detect kinase activation .
  • Functional Assays : Measure superoxide production in FMLP-stimulated neutrophils using cytochrome C reduction assays. Inhibit tyrosine kinases with genistein (10–100 μM) to confirm MAP kinase dependence .

Q. How can researchers resolve contradictions in biochemical data for fMet-Tyr under varying experimental conditions?

  • Data Triangulation : Compare results across orthogonal methods:
  • pH/Temperature Effects : Use isothermal titration calorimetry (ITC) to quantify binding affinity shifts at pH 5.0–8.0 .
  • Contradictory Solubility Reports : Reassess solvent purity (e.g., DMSO hygroscopicity) via Karl Fischer titration .
    • Statistical Validation : Apply ANOVA to datasets with ≥3 replicates; use tools like GraphPad Prism for meta-analysis of conflicting studies.

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